

Comparative Analysis of N-Cyclopropyl 4-fluorobenzamide and Other Benzamide Derivatives

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Compound of Interest

Compound Name: **N-Cyclopropyl 4-fluorobenzamide**

Cat. No.: **B1350977**

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A comprehensive guide for researchers and drug development professionals on the physicochemical properties, biological activities, and underlying mechanisms of **N-Cyclopropyl 4-fluorobenzamide** in comparison to other notable benzamide compounds.

This guide presents a comparative study of **N-Cyclopropyl 4-fluorobenzamide** with other benzamide derivatives, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential within this important class of compounds.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design involves the careful consideration of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. **N-Cyclopropyl 4-fluorobenzamide** possesses a distinct set of properties owing to its unique structural features, namely the cyclopropyl and fluoro substituents. A comparison with other benzamides highlights these differences.

Property	N-Cyclopropyl 4-fluorobenzamide	4-Fluorobenzamide	Benzamide
Molecular Formula	C ₁₀ H ₁₀ FNO	C ₇ H ₆ FNO	C ₇ H ₇ NO
Molecular Weight (g/mol)	179.19	139.13	121.14
Melting Point (°C)	118-119[1]	154-157	127-130
Boiling Point (°C at 760 mmHg)	323.6±25.0[1]	267.3	288

Biological Activities: A Focus on Antimicrobial and Anticancer Potential

Benzamide derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer effects. While direct comparative studies featuring **N-Cyclopropyl 4-fluorobenzamide** are limited in the public domain, analysis of structurally related compounds provides valuable insights into its potential efficacy.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of various benzamide derivatives. For instance, a study on N-substituted benzamides revealed that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2] Although data for **N-Cyclopropyl 4-fluorobenzamide** is not explicitly provided in this comparative study, the presence of the cyclopropyl group, a known pharmacophore in antimicrobial agents, suggests potential activity.[3]

A separate study on amide derivatives containing a cyclopropane ring reported the minimum inhibitory concentrations (MIC₈₀) for several compounds against various pathogens. While not a direct comparison, these findings underscore the potential of the cyclopropyl moiety in conferring antimicrobial properties.[3]

Table of Antimicrobial Activity for Selected Benzamide Derivatives[2]

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	MIC (µg/mL)
5a	B. subtilis	25	6.25
E. coli	31	3.12	
6b	E. coli	24	3.12
6c	B. subtilis	24	6.25

Anticancer Activity

The anticancer potential of benzamide analogues has been explored in various cancer cell lines. One study investigated the anti-proliferative activity of five benzamide derivatives in A549 lung cancer cells, demonstrating dose- and time-dependent inhibition of cell growth for four of the tested compounds.^[4] Furthermore, N-substituted benzamide derivatives have been shown to induce apoptosis and inhibit NF-κB activation, suggesting a potential mechanism for their anticancer effects.^[5] Research into dehydrozingerone-based cyclopropyl derivatives has also shown cytotoxic activity against HeLa, LS174, and A549 cancer cell lines.^[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Synthesis of N-Cyclopropyl 4-fluorobenzamide

A general and reproducible method for the synthesis of N-substituted benzamides involves the following steps:

- Acid Chloride Formation: 4-Fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane) to form 4-fluorobenzoyl chloride.
- Amidation: The resulting 4-fluorobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent to yield **N-Cyclopropyl 4-fluorobenzamide**.

- Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final, pure compound.

Antimicrobial Susceptibility Testing

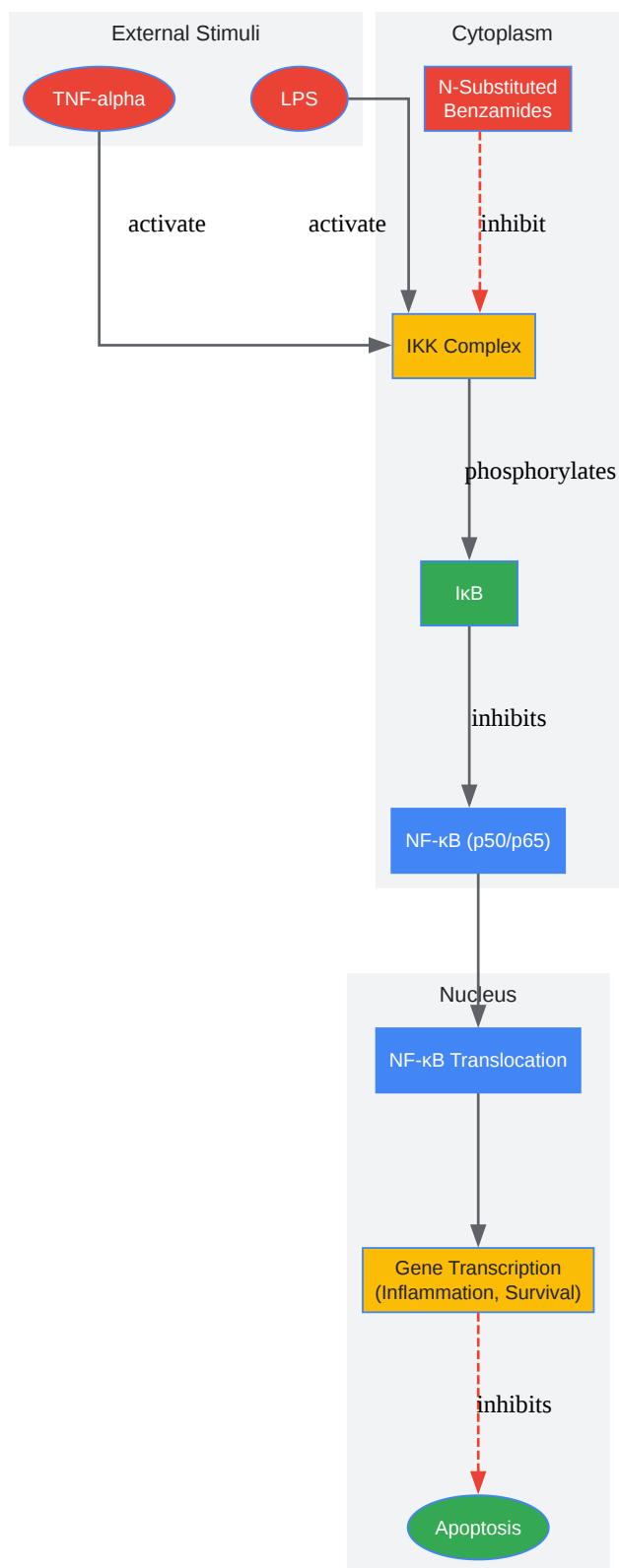
The antimicrobial activity of the benzamide derivatives can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzamide derivatives is key to elucidating their mechanism of action and optimizing their therapeutic potential.

NF-κB Signaling Pathway in Cancer

Several N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation.^[5] Inhibition of the NF-κB pathway can lead to the induction of apoptosis in cancer cells.



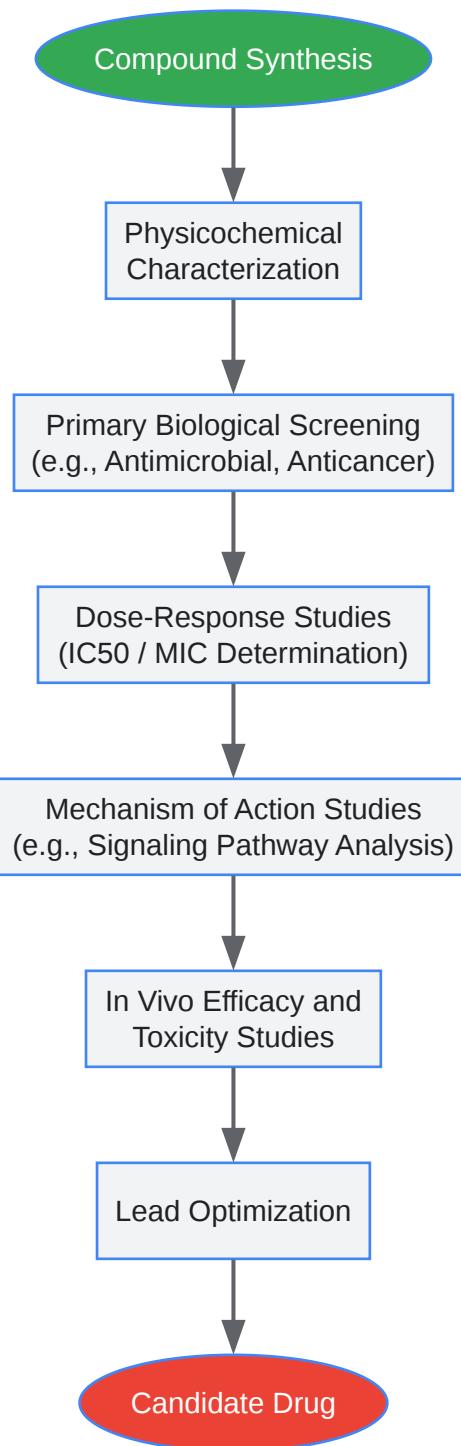
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Caption: Inhibition of the NF-κB signaling pathway by N-substituted benzamides.

This diagram illustrates how external stimuli like TNF- α and LPS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of I κ B. This releases the NF- κ B dimer, allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell survival, thereby inhibiting apoptosis. N-substituted benzamides can potentially inhibit this pathway by targeting the IKK complex.

Experimental Workflow for Compound Screening

The evaluation of novel benzamide derivatives typically follows a structured workflow to assess their biological activity and potential as therapeutic agents.



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